Cas no 1365942-12-6 (7-Propoxyquinolin-3-amine)

7-Propoxyquinolin-3-amine 化学的及び物理的性質
名前と識別子
-
- 1365942-12-6
- SB70179
- 7-Propoxy-quinolin-3-ylamine
- 7-Propoxyquinolin-3-amine
- 3-Quinolinamine, 7-propoxy-
-
- インチ: 1S/C12H14N2O/c1-2-5-15-11-4-3-9-6-10(13)8-14-12(9)7-11/h3-4,6-8H,2,5,13H2,1H3
- InChIKey: ZUTZWNZPOLENOR-UHFFFAOYSA-N
- ほほえんだ: O(CCC)C1C=CC2=CC(=CN=C2C=1)N
計算された属性
- せいみつぶんしりょう: 202.110613074g/mol
- どういたいしつりょう: 202.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 48.1Ų
じっけんとくせい
- 密度みつど: 1.148±0.06 g/cm3(Predicted)
- ふってん: 371.0±22.0 °C(Predicted)
- 酸性度係数(pKa): 5.35±0.25(Predicted)
7-Propoxyquinolin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM241683-5g |
7-Propoxyquinolin-3-amine |
1365942-12-6 | 97% | 5g |
$1276 | 2021-08-04 | |
Chemenu | CM241683-10g |
7-Propoxyquinolin-3-amine |
1365942-12-6 | 97% | 10g |
$1767 | 2021-08-04 | |
Chemenu | CM241683-1g |
7-Propoxyquinolin-3-amine |
1365942-12-6 | 97% | 1g |
$706 | 2021-08-04 | |
Chemenu | CM241683-1g |
7-Propoxyquinolin-3-amine |
1365942-12-6 | 97% | 1g |
$747 | 2022-09-03 |
7-Propoxyquinolin-3-amine 関連文献
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
7-Propoxyquinolin-3-amineに関する追加情報
Research Brief on 7-Propoxyquinolin-3-amine (CAS: 1365942-12-6): Recent Advances and Applications in Chemical Biology and Medicine
7-Propoxyquinolin-3-amine (CAS: 1365942-12-6) is a quinoline derivative that has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile pharmacological properties. This compound, characterized by a propoxy substituent at the 7-position and an amino group at the 3-position of the quinoline scaffold, has shown promise in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential as a lead compound for drug development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of 7-Propoxyquinolin-3-amine against multidrug-resistant bacterial strains. The researchers synthesized a series of derivatives and evaluated their activity against Gram-positive and Gram-negative pathogens. The results indicated that 7-Propoxyquinolin-3-amine exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to those of standard antibiotics. The study also proposed a mechanism involving interference with bacterial DNA gyrase, highlighting its potential as a novel antibiotic scaffold.
In the context of cancer research, a 2024 preprint in BioRxiv explored the anticancer properties of 7-Propoxyquinolin-3-amine in vitro and in vivo. The compound demonstrated selective cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung (A549) adenocarcinoma, while showing minimal toxicity to normal cells. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, accompanied by the activation of caspase-3 and -9. These findings suggest its potential as a chemotherapeutic agent, particularly for tumors with high resistance to conventional therapies.
The synthetic accessibility of 7-Propoxyquinolin-3-amine has also been a focus of recent research. A 2023 article in Organic & Biomolecular Chemistry described a novel, high-yield synthesis route using a palladium-catalyzed coupling reaction, which significantly improved the scalability and purity of the compound. This advancement is critical for facilitating further preclinical and clinical studies, as it addresses previous challenges related to low yields and complex purification steps.
Beyond its direct therapeutic applications, 7-Propoxyquinolin-3-amine has been investigated as a molecular probe for studying biological pathways. A 2024 study in Chemical Communications utilized the compound as a fluorescent tag to track protein-protein interactions in real time, leveraging its unique photophysical properties. This application underscores its utility in chemical biology, where it can serve as a tool for understanding complex cellular processes.
In conclusion, 7-Propoxyquinolin-3-amine (CAS: 1365942-12-6) represents a multifaceted compound with significant potential in drug discovery and chemical biology. Recent studies have expanded our understanding of its pharmacological activities, synthetic routes, and applications as a molecular probe. Future research should focus on advancing its preclinical development, optimizing its pharmacokinetic properties, and exploring its efficacy in combination therapies. As the field progresses, this compound may emerge as a key player in addressing unmet medical needs.
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